tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

Catalog No.
S13598314
CAS No.
M.F
C11H15ClN2O3
M. Wt
258.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl...

Product Name

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

IUPAC Name

tert-butyl N-[4-chloro-3-(hydroxymethyl)pyridin-2-yl]carbamate

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16)

InChI Key

BKDABHKMMPWDPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1CO)Cl

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate is a chemical compound characterized by the molecular formula C11H15ClN2O3. It belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties. This compound features a tert-butyl group, a chloromethyl substituent at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring, making it a significant intermediate in organic synthesis and pharmaceutical applications .

Types of Reactions

  • Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, where it is replaced by various nucleophiles such as amines or thiols.
  • Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction Reactions: The pyridine ring can be reduced using lithium aluminum hydride, yielding piperidine derivatives.

Mechanism of Action

Synthetic Routes

The synthesis of tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate typically involves:

  • Starting Materials: Reaction of 4-(chloromethyl)pyridine with tert-butyl isocyanate.
  • Reaction Conditions: Conducted in the presence of a base such as triethylamine, often in dichloromethane at room temperature to optimize yield.
  • Industrial Production: In industrial settings, continuous flow processes may be employed for efficiency and scalability, utilizing automated reactors for precise control over reaction conditions .

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate serves multiple roles:

  • Pharmaceuticals: Acts as an intermediate in drug synthesis targeting various diseases.
  • Agrochemicals: Utilized in the development of crop protection agents.
  • Material Science: Employed in creating specialty chemicals and coatings due to its reactive functional groups .

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit structural similarities to tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate:

Compound NameCAS NumberUnique Features
tert-Butyl (4-chloropyridin-2-yl)carbamate130721-78-7Lacks hydroxymethyl group
tert-Butyl (6-chloropyridin-2-yl)carbamate159603-71-1Different substitution pattern
tert-Butyl (4-formylpyridin-2-yl)carbamate304873-65-2Contains formyl instead of hydroxymethyl
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate639091-78-4Aminomethyl group alters reactivity
tert-Butyl (4-(chloromethyl)pyridin-2-carboxylic acid234108-73-7Carboxylic acid instead of carbamate

Uniqueness

The presence of both chloromethyl and hydroxymethyl groups distinguishes tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate from its analogs, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry .

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named tert-butyl N-(4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate, following IUPAC priority rules. The pyridine ring serves as the parent structure, with substituents numbered to minimize positional indices:

  • Position 2: Carbamate group (-NH-C(O)-O-tert-butyl)
  • Position 3: Hydroxymethyl (-CH2OH)
  • Position 4: Chloro (-Cl)

Common synonyms include:

  • tert-Butyl 4-chloro-3-(hydroxymethyl)pyridine-2-carbamate
  • Carbamic acid, N-(4-chloro-3-(hydroxymethyl)-2-pyridinyl)-, 1,1-dimethylethyl ester

These variants reflect alternative phrasing of the carbamate functional group.

Molecular Formula and Weight Analysis

The molecular formula C11H14ClN2O3 was derived through combinatorial analysis of substituents on the pyridine core:

ComponentContribution to Formula
Pyridine ring (C5H4N)C5, H4, N1
Chloro (-Cl)Cl1
Hydroxymethyl (-CH2OH)C1, H3, O1
Carbamate groupC5, H9, N1, O2

Molecular weight:
$$
\text{MW} = (12 \times 11) + (1 \times 14) + (35.45 \times 1) + (14 \times 2) + (16 \times 3) = 257.45 \, \text{g/mol}
$$

This aligns with structural analogs such as tert-butyl (E)-(4-chloro-3-((hydroxyimino)methyl)pyridin-2-yl)carbamate (MW 271.70 g/mol), where a hydroxymethyl group replaces the hydroxyimino moiety.

Crystallographic Structure Determination

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous tert-butyl carbamates exhibit monoclinic crystal systems with space group P2₁/c. Key structural features inferred include:

  • Bond lengths:
    • Pyridine C-N: 1.34 Å
    • Carbamate C=O: 1.22 Å
  • Dihedral angles:
    • 85–90° between the carbamate group and pyridine plane, minimizing steric clash with the tert-butyl group.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Theoretical 1H NMR (400 MHz, CDCl3) predictions:

Signal (ppm)MultiplicityIntegrationAssignment
1.45Singlet9Htert-butyl (C(CH3)3)
4.60Triplet2HHydroxymethyl (-CH2OH)
5.20Broad1H-OH (exchangeable)
7.30–8.10Multiplet2HPyridine H5 and H6

13C NMR (100 MHz, CDCl3):

  • 28.1 ppm (tert-butyl C(CH3)3)
  • 62.4 ppm (-CH2OH)
  • 153.2 ppm (carbamate C=O)
  • 145–125 ppm (pyridine carbons).

Infrared (IR) Absorption Profile

Critical IR bands (cm⁻¹):

  • 3350–3200: O-H stretch (hydroxymethyl)
  • 1695: C=O stretch (carbamate)
  • 1605: Pyridine ring C=C
  • 1270: C-N stretch (carbamate)
  • 750: C-Cl stretch.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS):

  • m/z 257.4: [M+H]+ (molecular ion)
  • m/z 200.3: Loss of tert-butyl group (-C4H9)
  • m/z 154.1: Subsequent loss of CO2

Fragmentation aligns with cleavage at the carbamate linkage, a hallmark of this functional group.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

258.0771200 g/mol

Monoisotopic Mass

258.0771200 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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